![molecular formula C12H18N2O3S B589586 1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea CAS No. 1219794-57-6](/img/structure/B589586.png)
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea
Overview
Description
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated form of tolbutamide, where nine hydrogen atoms are replaced with deuterium. This isotopic modification is primarily used in research applications, particularly in metabolic studies, as an internal standard for mass spectrometry to improve the accuracy and precision of quantitative analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea can be synthesized by incorporating deuterium into the tolbutamide molecule. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of deuterated butylamine with p-toluenesulfonyl isocyanate, followed by purification to obtain the deuterated product .
Industrial Production Methods
The industrial production of tolbutamide-d9 involves large-scale synthesis using deuterated reagents. The process is similar to laboratory synthesis but scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea undergoes similar chemical reactions as tolbutamide, including oxidation, reduction, and substitution reactions. The presence of deuterium does not significantly alter the chemical reactivity of the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions are similar to those of tolbutamide, with the deuterium atoms remaining intact. For example, oxidation of tolbutamide-d9 can yield deuterated sulfonylurea derivatives .
Scientific Research Applications
Overview
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide. This compound is primarily used in research applications due to its isotopic labeling, which enhances the precision of metabolic studies and pharmacokinetic research. The deuterium substitution allows for improved quantification in mass spectrometry and provides insights into metabolic pathways that are not achievable with non-deuterated compounds.
Metabolic Studies
The primary application of this compound lies in its use as an internal standard for mass spectrometry. The isotopic labeling enables researchers to trace metabolic pathways and quantify metabolites with high accuracy. This is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is crucial.
Pharmacological Research
As a sulfonylurea derivative, this compound maintains similar pharmacological properties to its non-deuterated counterpart. It acts as an insulin secretagogue by targeting the sulfonylurea receptor 1 (SUR1), stimulating insulin release from pancreatic beta cells. This mechanism is vital for studying diabetes treatments and understanding the drug's effects on blood glucose levels.
Comparative Studies with Other Sulfonylureas
Research involving this compound often compares its efficacy and safety profile with other sulfonylureas such as chlorpropamide and acetohexamide. These comparative studies help elucidate differences in pharmacokinetics and therapeutic outcomes among various sulfonylurea medications.
The biological activity of this compound includes:
- Insulin Secretion Enhancement : Similar to tolbutamide, it enhances insulin secretion in response to glucose.
- Potential Side Effects : The risk of hypoglycemia remains a concern, especially in specific populations such as the elderly or malnourished individuals.
Case Study 1: Pharmacokinetic Profiling
A study investigated the pharmacokinetics of deuterated sulfonylureas in diabetic models. The results indicated that the deuterated form exhibited a more stable pharmacokinetic profile compared to its non-deuterated counterparts. This stability allows for more reliable dosing regimens in clinical settings.
Case Study 2: Metabolic Pathway Analysis
In a metabolic study involving diabetic rats, researchers utilized this compound to trace glucose metabolism. The findings demonstrated that the deuterated sulfonylurea provided clearer insights into metabolic pathways affected by insulin secretion compared to traditional methods.
Mechanism of Action
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea exerts its effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor 1, which is linked to the ATP-sensitive potassium channel Kir6.2. This binding inhibits the potassium channel, leading to depolarization of the beta cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: The non-deuterated form, used as an oral hypoglycemic agent.
Chlorpropamide: Another first-generation sulfonylurea with a longer duration of action.
Acetohexamide: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and tracing in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Biological Activity
1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea is a deuterated derivative of tolbutamide, a first-generation sulfonylurea used primarily in the management of type 2 diabetes. The incorporation of deuterium atoms enhances its utility in metabolic studies and pharmacokinetic research. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
Structure
The compound's structure can be represented as follows:
Key Features
- Deuteration : The presence of deuterium (D) enhances the stability and detection capabilities in mass spectrometry.
- Sulfonylurea Moiety : This functional group is crucial for its biological activity as it interacts with ATP-sensitive potassium channels in pancreatic beta cells.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 250.36 g/mol |
Density | 1.034 g/mL at 25ºC |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The primary mechanism by which sulfonylureas exert their antidiabetic effects involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening voltage-gated calcium channels and resulting in increased insulin secretion.
Pharmacokinetics
Research indicates that the deuterated form may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart. Studies suggest that deuteration can lead to:
- Increased metabolic stability : Slower metabolism due to the kinetic isotope effect.
- Enhanced detection in mass spectrometry : Facilitating more accurate quantification of drug levels in biological samples.
Case Studies and Research Findings
- Insulin Secretion Studies : A study demonstrated that the compound significantly enhances insulin release from isolated rat pancreatic islets when compared to control groups. The hypoglycemic effect was noted at doses comparable to standard sulfonylureas .
- Metabolic Pathway Tracing : In metabolic studies using mass spectrometry, the compound served as an internal standard for tracing the metabolic pathways of tolbutamide and its metabolites. This application is crucial for understanding drug interactions and pharmacodynamics .
- Therapeutic Applications : Research has indicated potential applications beyond diabetes management. The compound has shown promise in studies involving cardiovascular complications associated with diabetes, suggesting a multifaceted role in treatment protocols .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar sulfonylureas is essential:
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
Tolbutamide | KATP channel inhibition | Type 2 diabetes |
Glibenclamide | KATP channel inhibition | Type 2 diabetes |
Chlorpropamide | KATP channel inhibition | Type 2 diabetes |
Q & A
Q. Synthesis Optimization
Q: What methodologies are recommended for optimizing the synthesis of this deuterated sulfonylurea compound, particularly to ensure high isotopic purity and yield? A: Synthesis of deuterated compounds requires precise control of reaction conditions and isotopic labeling. Key steps include:
- Deuterated Precursors : Use hexadeuterio- and trideuteriomethyl reagents to ensure isotopic incorporation. For example, deuterated tert-butyl groups can be synthesized via acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD) under reflux .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) in deuterated solvents enhance deuterium retention during sulfonylurea coupling .
- Reaction Monitoring : Employ LC-MS or NMR (e.g., ²H NMR) to verify isotopic purity (>98%) and track side reactions like back-exchange .
Table 1: Example Reaction Conditions
Step | Conditions | Yield/Purity |
---|---|---|
Deuterated Alkylation | CD₃OD, DCl, 60°C, 24h | 85% yield, 97% D |
Sulfonylurea Coupling | Pd/C, DMF-d₇, 80°C, 12h | 78% yield, 95% D |
Q. Structural Characterization
Q: Which advanced techniques are critical for resolving structural ambiguities in this compound, especially given its deuterated and sulfonylurea moieties? A:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 296 K with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths (mean σ(C–C) = 0.004 Å) and confirms the tert-deuterated isopropyl group’s geometry. R factor <0.05 ensures accuracy .
- Solid-State NMR : ¹³C CP/MAS NMR distinguishes dynamic vs. rigid regions, critical for analyzing deuterium’s impact on molecular packing .
Q. Isotopic Labeling Applications
Q: How does deuteration influence metabolic and pharmacokinetic studies of this compound? A:
- Metabolic Tracing : Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated metabolism, prolonging half-life. Use LC-MS/MS with MRM transitions (e.g., m/z 327→181 for parent ion) to track deuterated metabolites .
- NMR Spectroscopy : ²H NMR (76.8 MHz) quantifies deuterium distribution in vivo, leveraging its negligible background signal in biological matrices .
Q. Data Contradiction Analysis
Q: How should researchers address contradictions in reported bioactivity data for deuterated sulfonylureas? A:
- Theoretical Frameworks : Link discrepancies to isotopic effects (e.g., deuteration altering hydrogen-bonding networks or enzyme binding). For example, compare IC₅₀ values in deuterated vs. non-deuterated analogs using dose-response assays .
- Methodological Audit : Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate isotopic variables. Use ANOVA to assess statistical significance of differences .
Q. Analytical Quantification
Q: What validated methods quantify deuterium content and distribution in this compound? A:
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (resolution >30,000) with isotopic pattern analysis confirms deuterium incorporation (e.g., m/z 327.44 for C₁₅H₁₇D₄N₃O₃S) .
- Isotope Ratio Monitoring (IRM) : Gas chromatography-pyrolysis-IRMS measures δ²H values (±1‰ precision) to trace synthetic pathways .
Q. Advanced Pharmacokinetics
Q: What experimental designs elucidate the deuterium kinetic isotope effect (DKIE) on this compound’s ADME profile? A:
- In Vivo Studies : Administer equimolar doses of deuterated and non-deuterated forms to rodents. Use serial blood sampling and compartmental modeling (e.g., two-photon microscopy) to compare AUC and clearance rates .
- Computational Modeling : Molecular dynamics (MD) simulations (AMBER force field) predict deuterium’s impact on membrane permeability and target binding .
Q. Stability Under Extreme Conditions
Q: How does the compound’s stability vary under high-temperature or acidic conditions, and what methods assess degradation pathways? A:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min to 300°C under N₂. Mass loss >5% at 150°C indicates decomposition of sulfonylurea groups .
- Forced Degradation Studies : Expose to 0.1 M DCl in D₂O (40°C, 72h). Monitor deuterium loss via ²H NMR and identify hydrolyzed products (e.g., 4-methylbenzenesulfonamide) via HPLC-DAD .
Properties
IUPAC Name |
1-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-5-7-10(8-6-9)18(16,17)14-11(15)13-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)/i2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDPVKYFROQKNE-WVZRYRIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858487 | |
Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-57-6 | |
Record name | 4-Methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.